molecular formula C15H19F3N2O2 B2460772 N,3,3-trimethyl-2-{[3-(trifluoromethyl)phenyl]formamido}butanamide CAS No. 318498-20-3

N,3,3-trimethyl-2-{[3-(trifluoromethyl)phenyl]formamido}butanamide

Cat. No.: B2460772
CAS No.: 318498-20-3
M. Wt: 316.324
InChI Key: QWOZOSSCUJTOQL-UHFFFAOYSA-N
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Description

N,3,3-trimethyl-2-{[3-(trifluoromethyl)phenyl]formamido}butanamide is a potent and selective antagonist of the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel. TRPM8 is the primary cold and menthol sensor in the peripheral nervous system, and its modulation is a key area of investigation for pathological conditions such as cold allodynia, neuropathic pain, and migraine. This compound acts by inhibiting the channel's activity, thereby blocking the sensation of innocuous and noxious cold . Its high selectivity over other TRP channels, including TRPA1 and TRPV1, makes it an excellent pharmacological tool for dissecting the specific role of TRPM8 in complex biological systems. Beyond neurology, research has expanded into oncology, as TRPM8 expression has been documented in various cancers, including prostate and pancreatic tumors , suggesting a potential role in cell proliferation and migration. Researchers utilize this antagonist to elucidate TRPM8's function in disease models and to validate it as a therapeutic target.

Properties

IUPAC Name

N-[3,3-dimethyl-1-(methylamino)-1-oxobutan-2-yl]-3-(trifluoromethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19F3N2O2/c1-14(2,3)11(13(22)19-4)20-12(21)9-6-5-7-10(8-9)15(16,17)18/h5-8,11H,1-4H3,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWOZOSSCUJTOQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C(=O)NC)NC(=O)C1=CC(=CC=C1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,3,3-trimethyl-2-{[3-(trifluoromethyl)phenyl]formamido}butanamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route includes the reaction of 3-(trifluoromethyl)benzoic acid with 2,2-dimethyl-1-propylamine to form an amide intermediate. This intermediate is then reacted with methyl isocyanate under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions, including temperature, pressure, and the use of catalysts to ensure high yield and purity. Advanced techniques such as continuous flow reactors and automated synthesis systems may be employed to optimize production efficiency.

Chemical Reactions Analysis

Types of Reactions

N,3,3-trimethyl-2-{[3-(trifluoromethyl)phenyl]formamido}butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted benzene derivatives.

Scientific Research Applications

N,3,3-trimethyl-2-{[3-(trifluoromethyl)phenyl]formamido}butanamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and advanced materials

Mechanism of Action

The mechanism of action of N,3,3-trimethyl-2-{[3-(trifluoromethyl)phenyl]formamido}butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties, the compound is compared to four classes of analogs from the evidence:

Agrochemical Analogs (Pesticides and Fungicides)

  • Flutolanil (N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide):

    • Structural Similarity : Both contain a trifluoromethylphenyl group and an amide backbone.
    • Key Differences : Flutolanil has a benzamide core and an isopropoxy substituent, whereas the target compound features a formamido linkage and a branched butanamide.
    • Functional Impact : Flutolanil’s benzamide structure confers fungicidal activity by inhibiting succinate dehydrogenase. The target compound’s branched alkyl groups may alter solubility or target engagement .
  • Cyprofuram (N-(3-chlorophenyl)-N-(tetrahydro-2-oxo-3-furanyl)-cyclopropanecarboxamide):

    • Structural Similarity : Both include substituted phenyl groups and amide linkages.
    • Key Differences : Cyprofuram incorporates a cyclopropane ring and a furanyl group, which likely enhance rigidity and bioavailability. The target compound lacks such cyclic systems but compensates with trifluoromethyl-derived lipophilicity .

Polymer Precursors

  • 3-Chloro-N-phenyl-phthalimide: Structural Similarity: Both are amide derivatives with aromatic substituents. Key Differences: The phthalimide core in 3-chloro-N-phenyl-phthalimide enables polymerization into polyimides, whereas the target compound’s butanamide backbone lacks such reactivity. Functional Impact: The chlorine atom in 3-chloro-N-phenyl-phthalimide facilitates high-purity monomer synthesis, a feature absent in the target compound .

Butanamide Derivatives

  • N-(3-Methylphenyl)-2-phenylbutanamide :

    • Structural Similarity : Shared butanamide backbone.
    • Key Differences : The absence of trifluoromethyl and formamido groups in N-(3-methylphenyl)-2-phenylbutanamide reduces steric and electronic complexity.
    • Functional Impact : Simpler analogs like this may serve as baseline models for studying the effects of trifluoromethyl substitution on pharmacokinetics .
  • Kanto Reagents’ Bis(trifluoromethyl)phenyl Butanamides :

    • Structural Similarity : Both have trifluoromethylphenyl groups and dimethyl substitutions on the butanamide.
    • Key Differences : Kanto compounds feature bis(trifluoromethyl)phenyl groups and thioxomethyl linkages, which may increase hydrophobicity and alter metabolic pathways compared to the target compound’s single trifluoromethyl group .

Comparative Data Table

Compound Name Core Structure Key Substituents Molecular Weight Potential Applications Reference
N,3,3-Trimethyl-2-{[3-(trifluoromethyl)phenyl]formamido}butanamide Butanamide 3-(Trifluoromethyl)phenyl, formamido Not provided Hypothetical: Bioactive agents N/A
Flutolanil Benzamide 3-Isopropoxy, 2-trifluoromethyl 323.3 g/mol Fungicide
3-Chloro-N-phenyl-phthalimide Phthalimide Chlorine, phenyl 243.66 g/mol Polyimide synthesis
N-(3-Methylphenyl)-2-phenylbutanamide Butanamide 3-Methylphenyl, phenyl 253.34 g/mol Research chemical
Kanto Bis(trifluoromethyl)phenyl butanamide Butanamide 3,5-Bis(trifluoromethyl)phenyl 491.49 g/mol Biochemical research

Research Findings and Implications

  • Trifluoromethyl Effects : The trifluoromethyl group in the target compound likely enhances metabolic stability and binding to hydrophobic targets, as seen in flutolanil and Kanto derivatives .
  • Synthetic Challenges : Unlike 3-chloro-N-phenyl-phthalimide, the target compound’s synthesis may require specialized protocols to manage steric hindrance from trimethyl groups .

Notes

  • Evidence Limitations : Direct data on the target compound’s properties or applications are absent in the provided evidence. Comparisons are inferred from structural analogs.
  • Research Gaps : Experimental studies on solubility, stability, and bioactivity are needed to validate hypotheses derived from structural analysis.

Biological Activity

N,3,3-trimethyl-2-{[3-(trifluoromethyl)phenyl]formamido}butanamide, also known by its CAS number 318498-20-3, is a compound of interest due to its potential biological activities, particularly in the context of neuropharmacology. This article reviews the available literature on its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C15H19F3N2O2
  • Molecular Weight : 316.324 g/mol
  • IUPAC Name : N-[3,3-dimethyl-1-(methylamino)-1-oxobutan-2-yl]-3-(trifluoromethyl)benzamide

Biological Activity Overview

The biological activity of this compound has been primarily explored in relation to its antidepressant-like effects.

Antidepressant-Like Effects

A study evaluated the compound's potential as an antidepressant using various animal models. The findings indicated that the compound exhibited significant antidepressant-like effects in both the Forced Swimming Test (FST) and Tail Suspension Test (TST).

Key Findings :

  • Dosage : Effective doses ranged from 1 to 50 mg/kg.
  • Mechanism : The antidepressant effects were linked to the modulation of serotonergic receptors, particularly the 5-HT1A and 5-HT3 receptors. Notably, noradrenergic antagonists did not inhibit these effects, suggesting a selective action on serotonergic pathways .

Research Data Table

Study ReferenceCompoundModel UsedKey Findings
N-(3-((3-(trifluoromethyl)phenyl)selenyl)prop-2-yn-1-yl) benzamideMice (FST/TST)Induced significant antidepressant-like effects; involved serotonergic system
Trifluoromethyl-substituted compoundsVariousEnhanced potency in drug design due to multipolar bindings with target proteins

Case Studies and Related Research

  • Antidepressant Mechanisms : The involvement of the serotonergic system in mediating the effects of compounds with trifluoromethyl substitutions has been documented across various studies. Compounds similar to this compound have shown promise in treating Major Depressive Disorder (MDD), highlighting their potential as new therapeutic agents .
  • Comparative Studies : Other studies have compared the biological activities of trifluoromethyl-substituted compounds with traditional antidepressants like fluoxetine. These comparisons often focus on efficacy and receptor selectivity, demonstrating that novel compounds can provide alternative mechanisms for treating depression .

Q & A

Basic Research Question

  • Chiral HPLC : Use a Chiralpak® column with hexane/isopropanol to confirm enantiopurity .
  • Optical Rotation : Compare experimental [α]D_D values with literature data for similar chiral amides .
  • Vibrational Circular Dichroism (VCD) : Resolve absolute configuration for novel derivatives .

What experimental designs mitigate byproduct formation during scale-up?

Advanced Research Question
Process optimization for large-scale synthesis:

  • Flow Chemistry : Minimize residence time and improve heat transfer to reduce degradation .
  • In Situ Monitoring : Use ReactIR™ to track reaction progress and adjust conditions dynamically .
  • Design of Experiments (DoE) : Apply factorial designs (e.g., Taguchi) to optimize temperature, solvent ratio, and catalyst loading .

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